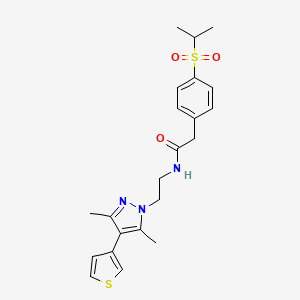
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiophene derivatives are a significant class of biologically active compounds . They have been used to produce a combinatorial library of molecules with a variety of biological effects . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” or “N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide”, it’s difficult to provide a detailed explanation of their mode of action.
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on the specific compound . Without specific information on “this compound” or “N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide”, it’s difficult to provide a detailed outline of their ADME properties.
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely depending on their specific targets and mode of action . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiophene derivatives . .
Biologische Aktivität
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiophene Group : Enhances the compound's interaction with biological targets.
- Isopropylsulfonyl Phenyl Moiety : Contributes to its pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- The pyrazole moiety is recognized for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HepG2 and A549 with varying IC50 values .
- A recent study demonstrated that derivatives of pyrazole could inhibit tumor growth through modulation of specific signaling pathways .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to possess significant anti-inflammatory activity. For instance, certain pyrazole derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Compound Reference | IC50 Value (µg/mL) | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | 7f | 193.93 | A549 |
| Anti-inflammatory | 123d | 71.11 | COX-1/COX-2 |
| Antimicrobial | Various | Varies | Gram-positive/negative bacteria |
Detailed Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
- Pharmacological Profiles :
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-15(2)30(27,28)20-7-5-18(6-8-20)13-21(26)23-10-11-25-17(4)22(16(3)24-25)19-9-12-29-14-19/h5-9,12,14-15H,10-11,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCCMUWHDWXOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














